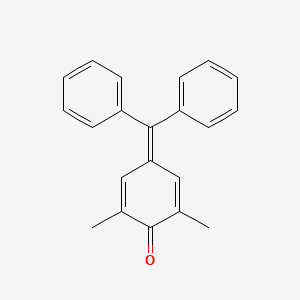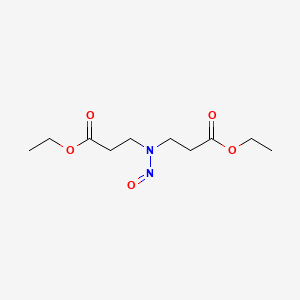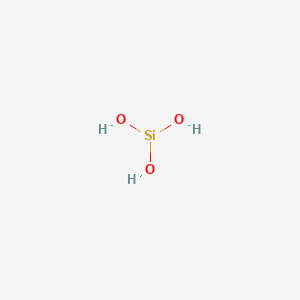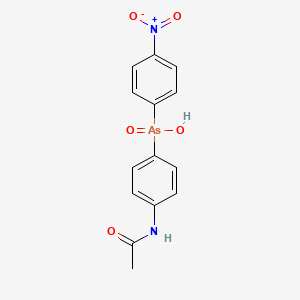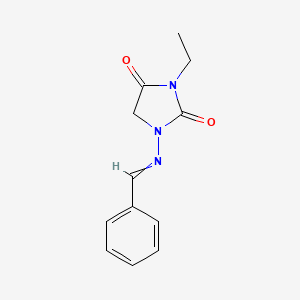![molecular formula C14H10NO2- B14721813 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate CAS No. 5492-70-6](/img/structure/B14721813.png)
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group. The compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the substitution process . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects, including its ability to act as an anti-inflammatory agent . Additionally, in the industrial sector, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems . It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate can be compared with other phenolic compounds, such as hydroxybenzene and picric acid . While all these compounds share a common phenol moiety, they differ in their chemical structure and properties. For instance, picric acid is known for its high acidity and explosive properties, whereas this compound is more stable and less reactive . This uniqueness makes it suitable for specific applications where stability and controlled reactivity are desired.
Properties
CAS No. |
5492-70-6 |
|---|---|
Molecular Formula |
C14H10NO2- |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(phenacylideneamino)phenolate |
InChI |
InChI=1S/C14H11NO2/c16-13-9-5-4-8-12(13)15-10-14(17)11-6-2-1-3-7-11/h1-10,16H/p-1 |
InChI Key |
BBJKEFXATZWCNC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
